

# Derivatisierung von Calendulasäure für die Gaschromatographie: Anwendungs- und Protokollhinweise

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Calendic acid*

Cat. No.: *B1236414*

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

## Einleitung

Calendulasäure ( $\alpha$ -Calendulasäure) ist eine konjugierte, mehrfach ungesättigte Omega-6-Fettsäure, die vor allem im Samenöl der Ringelblume (*Calendula officinalis*) vorkommt.<sup>[1][2][3]</sup> Ihre einzigartige Struktur mit drei konjugierten Doppelbindungen (8E, 10E, 12Z)-Octadecatriensäure macht sie zu einem interessanten Ziel für die industrielle und pharmazeutische Forschung.<sup>[4]</sup> Die Gaschromatographie (GC) ist eine leistungsstarke Technik zur Analyse von Fettsäuren, erfordert jedoch in der Regel eine Derivatisierung, um die Flüchtigkeit der Analyten zu erhöhen. Diese Application Note beschreibt ein detailliertes Protokoll zur Derivatisierung von Calendulasäure zu ihrem Methyl ester (FAME - Fatty Acid Methyl Ester) für die quantitative Analyse mittels GC mit Flammenionisationsdetektor (GC-FID).

## Prinzip

Für die GC-Analyse müssen die polaren Carboxylgruppen der Fettsäuren in unpolare und flüchtigere Estergruppen umgewandelt werden. Bei konjugierten Fettsäuren wie der Calendulasäure ist die Wahl der Derivatisierungsmethode entscheidend, um eine Isomerisierung der Doppelbindungen zu vermeiden. Während säurekatalysierte Verfahren (z. B. mit Bortrifluorid-Methanol) zu einer Veränderung der Konfiguration der Doppelbindungen führen können, erhält die basenkatalysierte Umesterung mit Natriummethoxid in Methanol die

ursprüngliche Struktur der konjugierten Doppelbindungen.[5][6] Das resultierende Calendulasäure-Methylester kann dann mittels GC getrennt und quantifiziert werden.

## Apparate und Reagenzien

Apparate:

- Gaschromatograph mit Flammenionisationsdetektor (GC-FID)
- Kapillarsäule mit polarer stationärer Phase (z. B. DB-23, HP-88 oder eine andere Cyanopropyl-Phase)[7][8]
- Autosampler-Vials, 2 ml, mit Kappen und Septen
- Heizblock oder Wasserbad
- Vortex-Mischer
- Zentrifuge
- Pipetten und Präzisionspritzen

Reagenzien:

- Calendulasäure-Standard oder aus *Calendula officinalis*-Samen extrahiertes Öl
- Natriummethoxid-Lösung (0,5 M in Methanol)
- n-Hexan (GC-Qualität)
- Wasserfreies Natriumsulfat
- Natriumchlorid-Lösung, gesättigt
- Essigsäure, eisgekühlt
- Toluol (wasserfrei)
- Stickstoffgas, hochrein

## Experimentelle Protokolle

### Probenvorbereitung: Extraktion von Öl aus Calendula officinalis-Samen (Optional)

- Die Samen von Calendula officinalis werden fein gemahlen.
- Das Öl wird mittels Soxhlet-Extraktion mit n-Hexan als Lösungsmittel über einen Zeitraum von 6-8 Stunden extrahiert.
- Das Lösungsmittel wird unter reduziertem Druck am Rotationsverdampfer entfernt, um das reine Samenöl zu erhalten.
- Das extrahierte Öl wird unter Stickstoffatmosphäre bei -20 °C bis zur weiteren Analyse gelagert.

### Derivatisierung von Calendulasäure zu ihrem Methylester (Basenkatalysierte Umesterung)

- Einwaage: Ca. 20-30 mg des Calendulasäure-reichen Öls oder des reinen Standards werden in ein 10-ml-Schraubdeckelglas mit PTFE-Dichtung eingewogen.
- Lösung: Die Probe wird in 1 ml wasserfreiem Toluol gelöst.
- Umesterung: 2 ml einer 0,5 M Natriummethoxid-Lösung in Methanol werden zugegeben.[6]
- Reaktion: Das Reaktionsgefäß wird fest verschlossen und für 10 Minuten bei 50 °C in einem Heizblock oder Wasserbad inkubiert.[5] Die Lösung sollte während der Reaktion gelegentlich geschüttelt werden.
- Neutralisation: Nach dem Abkühlen auf Raumtemperatur werden 0,1 ml Eisessig zugegeben, um die Reaktion zu stoppen und den Katalysator zu neutralisieren.
- Extraktion: 5 ml einer gesättigten Natriumchlorid-Lösung werden zugegeben und die Mischung wird kräftig geschüttelt. Anschließend werden 3 ml n-Hexan zugegeben und erneut für 1 Minute gevortext.

- Phasentrennung: Die Mischung wird kurz zentrifugiert (ca. 2 Minuten bei 1000 x g), um die Phasentrennung zu beschleunigen.
- Sammlung der organischen Phase: Die obere Hexan-Phase, die die FAMEs enthält, wird sorgfältig mit einer Pasteurpipette in ein sauberes Röhrchen überführt.
- Trocknung: Eine kleine Menge wasserfreies Natriumsulfat wird zugegeben, um restliches Wasser zu entfernen.
- Probenvorbereitung für die GC: Die getrocknete Hexan-Lösung wird in ein Autosampler-Vial überführt und ist bereit für die GC-Analyse.

## GC-FID Analyse

- GC-Säule: DB-23 (50% Cyanopropyl)-methylpolysiloxan, 60 m x 0,25 mm ID, 0,25 µm Filmdicke, oder äquivalent.[4][7]
- Trägergas: Helium oder Wasserstoff bei einer konstanten Flussrate von 1,2 ml/min.
- Injektor: Split/Splitless, Injektionstemperatur: 250 °C, Split-Verhältnis: 50:1.
- Injektionsvolumen: 1 µl.
- Ofentemperaturprogramm:
  - Anfangstemperatur: 150 °C, Haltezeit: 1 Minute.
  - Rampe 1: 10 °C/min bis 200 °C.
  - Rampe 2: 5 °C/min bis 240 °C, Haltezeit: 10 Minuten.
- Detektor: FID, Temperatur: 260 °C.

## Datenpräsentation

Die quantitative Analyse der Fettsäurezusammensetzung in Calendula officinalis-Samenöl nach der Derivatisierung liefert typischerweise die folgenden Ergebnisse. Die prozentuale Zusammensetzung kann je nach Sorte und Wachstumsbedingungen variieren.

Fettsäure (als FAME)	Abkürzung	Typische prozentuale Zusammensetzung (%) <sup>[1][2][3]</sup>	Erwartete Retentionszeit (relativ)
Palmitinsäure-Methylester	C16:0	3.8 - 4.6	Früh
Stearinsäure-Methylester	C18:0	1.5 - 2.5	Mittel
Ölsäure-Methylester	C18:1 (n-9)	4.4 - 6.3	Mittel
Linolsäure-Methylester	C18:2 (n-6)	28.5 - 31.9	Spät
Calendulasäure-Methylester	C18:3 (n-6)	51.4 - 57.6	Später als Linolsäure-Methylester
Arachinsäure-Methylester	C20:0	0.5 - 1.0	Sehr spät

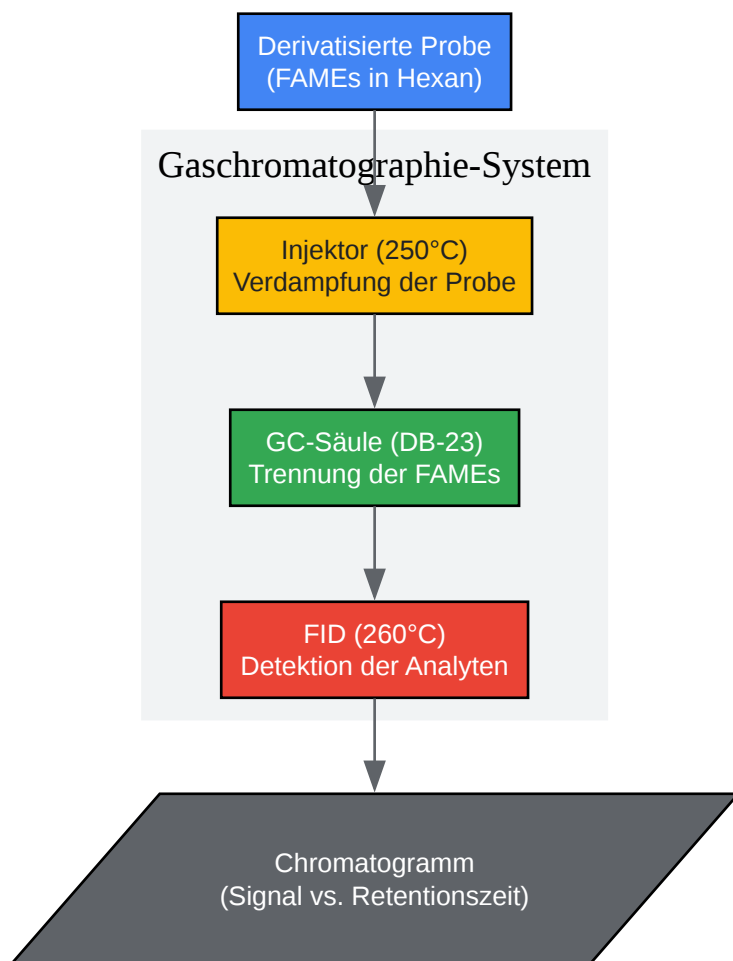
Hinweis: Die exakten Retentionszeiten hängen von den spezifischen GC-Bedingungen und der verwendeten Säule ab. Konjugierte Fettsäuremethylester eluieren in der Regel später als ihre nicht-konjugierten Isomere mit der gleichen Anzahl an Doppelbindungen.

## Visualisierungen



[Click to download full resolution via product page](#)

Abbildung 1: Workflow der Derivatisierung von Calendulasäure.



[Click to download full resolution via product page](#)

Abbildung 2: Logisches Diagramm des GC-Analyseprozesses.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. [scispace.com](https://scispace.com) [[scispace.com](https://scispace.com)]
- 2. Fatty acid composition of lipids in pot marigold (*Calendula officinalis* L.) seed genotypes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. [writing-library.sites.olt.ubc.ca](https://writing-library.sites.olt.ubc.ca) [[writing-library.sites.olt.ubc.ca](https://writing-library.sites.olt.ubc.ca)]

- 4. Identification and Analysis of a Gene from *Calendula officinalis* Encoding a Fatty Acid Conjugase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. DB-23 GC column | Agilent [agilent.com]
- 8. agilent.com [agilent.com]
- To cite this document: BenchChem. [Derivatisierung von Calendulasäure für die Gaschromatographie: Anwendungs- und Protokollhinweise]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236414#derivatization-of-calendic-acid-for-gas-chromatography]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)